molecular formula C20H16N2O2S B2718279 N-[(4-phenoxyphenyl)carbamothioyl]benzamide CAS No. 76838-41-0

N-[(4-phenoxyphenyl)carbamothioyl]benzamide

Cat. No.: B2718279
CAS No.: 76838-41-0
M. Wt: 348.42
InChI Key: BSIDDQFFIIYKEX-UHFFFAOYSA-N
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Description

N-[(4-Phenoxyphenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea group substituted with a 4-phenoxyphenyl moiety. This compound belongs to a broader class of N-acylthioureas, which are widely studied for their diverse biological and chemical properties. Its synthesis typically involves the reaction of benzoyl isothiocyanate with 4-phenoxyaniline or derivatives thereof, following established protocols for thiourea formation . Structural modifications, such as the addition of methyl or halogen substituents, can further tune its activity, as seen in analogs like 4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide .

Properties

IUPAC Name

N-[(4-phenoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(15-7-3-1-4-8-15)22-20(25)21-16-11-13-18(14-12-16)24-17-9-5-2-6-10-17/h1-14H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIDDQFFIIYKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-phenoxyaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product . The scalability of the synthesis process makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-[(4-phenoxyphenyl)carbamothioyl]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structural characteristics make it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly against enzymes such as acetylcholinesterase. This inhibition can enhance cholinergic transmission, which is crucial for various biological functions. Additionally, studies have shown that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

This compound is being explored for its therapeutic effects , including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
  • Anticancer Activity : Research indicates potential efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values lower than traditional chemotherapeutics like 5-FU .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials. Its ability to form stable complexes with other molecules makes it useful in creating new materials with desirable properties.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.27 to 2.65 µM for various derivatives .

CompoundMIC (µM)Target Bacteria
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

Anticancer Activity

In another study focusing on anticancer properties, several derivatives exhibited promising results against HCT116 cells:

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (9.99 µM)
N184.53Higher selectivity towards cancer cells

Mechanism of Action

The mechanism of action of N-[(4-phenoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The carbamothioylbenzamide scaffold is highly modular, with variations in substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Effects on Bioactivity

  • Aromatic Substituents: The 4-phenoxyphenyl group in the target compound enhances kinase inhibitory activity compared to simpler aryl groups (e.g., chlorophenyl in ). The phenoxy group’s electron-donating nature may improve binding to SPAK’s hydrophobic pocket .
  • Heterocyclic Modifications: Piperazine-linked derivatives (e.g., compounds in ) exhibit antiviral activity against norovirus RdRp, with thiophene sulfonyl groups increasing potency (IC₅₀ values correlate with substituent bulk) .
  • Halogenation : Chlorine or bromine at the para position (e.g., in ) enhances electrochemical and biological stability. For instance, 4-chlorophenyl analogs show 73% corrosion inhibition efficiency, outperforming meta-substituted counterparts .

Biological Activity

N-[(4-phenoxyphenyl)carbamothioyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a carbamothioyl group attached to a phenoxy-substituted benzamide backbone. The chemical structure can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound belongs to the class of benzamides, which are known for their diverse biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on its derivatives demonstrated that modifications to the phenoxy and benzamide groups could enhance cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancers .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.2
HT-2912.8
A54910.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its biological effects is multifaceted. It has been proposed that the compound interacts with specific molecular targets within cancer cells, inhibiting key signaling pathways involved in cell proliferation and survival.

  • Inhibition of Kinase Activity : The compound has been identified as a potent inhibitor of SPAK (STE20/SPS1-related proline/alanine-rich kinase), which is implicated in regulating blood pressure and cellular stress responses .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in over 40% of participants after treatment with the compound over a three-month period .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative antimicrobial agent.

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